(4-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)fenil)(morfolino)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

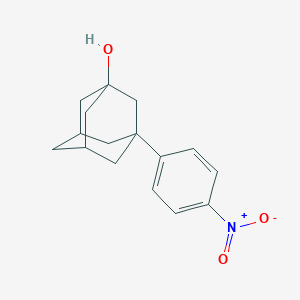

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se ha utilizado en la síntesis de derivados de 3,4-dihidroisoquinolin-2(1H)-ona . La reacción está mediada por una base e involucra tres componentes: ninhidrina, anilina y ésteres acetilénicos. Esta reacción diastereoselectiva tiene lugar en metanol a 70 °C bajo condiciones sin metales de transición .

Química Medicinal

Se ha descubierto que el compuesto tiene un valor farmacéutico significativo . La unidad 3,4-dihidroisoquinolin-2(1H)-ona es un bloque de construcción N-heterocíclico importante y fundamental que se encuentra en muchos compuestos naturales y marcos biológicamente activos . Los compuestos que contienen tales unidades son bien conocidos por sus actividades antidepresivas, antihipertensivas, antiulcerosas y analgésicas .

Investigación del Cáncer

El compuesto se ha identificado como un nuevo inhibidor de la aldo-ceto reductasa AKR1C3 altamente potente e isoforma selectivo . Esta enzima es un objetivo de interés tanto en el cáncer de mama como de próstata .

Modelado Computacional

Los estudios de modelado computacional han revelado el origen de la preferencia de unión de los ácidos 3-(3,4-dihidroisoquinolin-2(1H)-ilsulfonil)benzoicos para AKR1C3 sobre sus isoformas . La alta selectividad de inhibición se origina en los diferentes modos de unión de esta serie de compuestos en AKR1C3 y AKR1C2 .

Descubrimiento de Fármacos

El compuesto se ha utilizado en el desarrollo de nuevas reacciones para la formación de amidas cíclicas y alcaloides N-heterocíclicos relacionados . Estos compuestos tienen aplicaciones sintéticas potenciales y valor farmacéutico .

Síntesis de Moléculas Bioactivas

El compuesto es un componente clave en la síntesis de moléculas bioactivas con selectividad de objetivo . Estos marcos cíclicos son claves moleculares pequeñas ingeniosas para muchos productos naturales .

Mecanismo De Acción

Target of Action

The primary target of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3

Pharmacokinetics

The compound shows good cellular potency , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of AKR1C3 by (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone could potentially disrupt the normal function of this enzyme, leading to molecular and cellular effects that could be beneficial in the treatment of diseases such as breast and prostate cancer .

Propiedades

IUPAC Name |

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(21-11-13-26-14-12-21)17-5-7-19(8-6-17)27(24,25)22-10-9-16-3-1-2-4-18(16)15-22/h1-8H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZOXTIJIBLCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

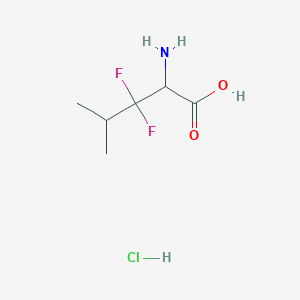

![ethyl 4-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2522977.png)

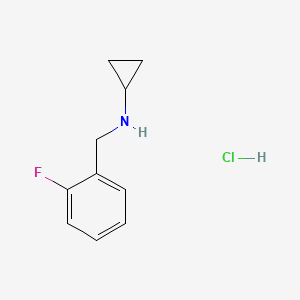

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)

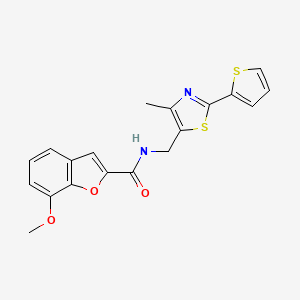

![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)

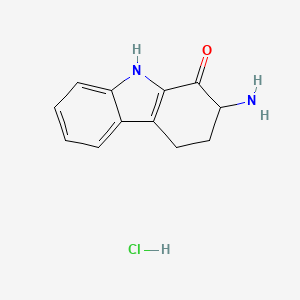

![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2522993.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2522995.png)